Metabolito de prasugrel
Descripción general
Descripción
R-138727 es un metabolito del fármaco antiplaquetario prasugrel. Pertenece a la familia de las fenilmetilaminas, que son compuestos que contienen una porción de fenilmetilamina. Este metabolito juega un papel crucial en la inhibición de la agregación plaquetaria, lo que lo hace significativo en la prevención de eventos cardiovasculares trombóticos .
Aplicaciones Científicas De Investigación
R-138727 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar el metabolismo de las tienopiridinas.
Biología: Investigado por su papel en la agregación plaquetaria y la salud cardiovascular.
Medicina: Utilizado en el desarrollo de terapias antiplaquetarias para la prevención de eventos trombóticos.
Industria: Employed in the production of prasugrel and related compounds
Mecanismo De Acción
R-138727 ejerce sus efectos antagonizando el receptor P2Y12, un receptor de difosfato de adenosina expresado en las plaquetas. Esta inhibición evita la activación del receptor por el difosfato de adenosina, inhibiendo así la agregación plaquetaria y reduciendo el riesgo de formación de coágulos sanguíneos .
Análisis Bioquímico
Biochemical Properties
The prasugrel metabolite, R-138727, is formed through the enzymatic transformation of prasugrel in the liver. This active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced platelet aggregation . The prasugrel metabolite interacts with various enzymes and proteins, including cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, and to a lesser extent CYP2C9 and CYP2C19) during its formation . The interaction with the P2Y12 receptor is crucial for its antiplatelet activity, as it prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Cellular Effects
The prasugrel metabolite exerts significant effects on platelets by inhibiting their aggregation. This inhibition is achieved through the irreversible binding of the prasugrel metabolite to the P2Y12 receptor on the platelet surface . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. Additionally, the prasugrel metabolite influences cell signaling pathways by inhibiting adenosine diphosphate-mediated signaling, which is crucial for platelet activation and aggregation . The prasugrel metabolite does not significantly affect other cell types or cellular processes, as its primary target is the platelet P2Y12 receptor .
Molecular Mechanism
The molecular mechanism of action of the prasugrel metabolite involves its irreversible binding to the P2Y12 receptor on platelets . This binding prevents the interaction of adenosine diphosphate with its receptor, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex . The prasugrel metabolite’s binding to the P2Y12 receptor is facilitated by the formation of a covalent bond with cysteine residues on the receptor . This covalent binding ensures the irreversible inhibition of the receptor, leading to prolonged antiplatelet effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the prasugrel metabolite are observed to be stable over time. The prasugrel metabolite has a half-life of approximately 3.7 hours and is primarily excreted through the urine (70%) and feces (25%) . The stability of the prasugrel metabolite ensures its prolonged antiplatelet effects, which are maintained over the duration of treatment . Long-term studies have shown that the prasugrel metabolite maintains its efficacy in inhibiting platelet aggregation without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of the prasugrel metabolite vary with different dosages. Higher doses of prasugrel result in increased exposure to the active metabolite, leading to greater inhibition of platelet aggregation . At very high doses, the prasugrel metabolite may cause adverse effects such as bleeding . Studies have shown that a loading dose of 60 mg followed by a maintenance dose of 10 mg daily is effective in achieving optimal antiplatelet effects while minimizing the risk of adverse effects .
Metabolic Pathways
The metabolic pathways of prasugrel involve its conversion to the active metabolite, R-138727, through a two-step process . The first step is the hydrolysis of prasugrel to a thiolactone intermediate by human carboxylesterase 2 . The second step involves the oxidation of the thiolactone intermediate to the active metabolite by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) . This metabolic pathway ensures the efficient conversion of prasugrel to its active form, which is essential for its antiplatelet activity .
Transport and Distribution
The prasugrel metabolite is rapidly absorbed and distributed within the body following oral administration . It is hydrolyzed in the intestine to the thiolactone intermediate, which is then transported to the liver for further metabolism . The active metabolite is distributed primarily to the platelets, where it exerts its antiplatelet effects by binding to the P2Y12 receptor . The prasugrel metabolite is not detected in plasma following oral administration, indicating its rapid conversion and distribution to target sites .
Subcellular Localization
The subcellular localization of the prasugrel metabolite is primarily within the platelets, where it binds to the P2Y12 receptor on the platelet surface . This localization is crucial for its antiplatelet activity, as the P2Y12 receptor is a key mediator of platelet aggregation . The prasugrel metabolite does not significantly localize to other cellular compartments or organelles, as its primary target is the platelet P2Y12 receptor .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
R-138727 se sintetiza a través de una serie de reacciones químicas que comienzan con prasugrel. El proceso implica la hidrólisis de prasugrel para formar un intermedio de tiolactona, que luego se metaboliza a R-138727. Esta conversión está catalizada por varias enzimas del citocromo P450, incluidas CYP3A y CYP2B6 .
Métodos de Producción Industrial
La producción industrial de R-138727 implica el uso de carboxilesterasas para hidrolizar prasugrel en su metabolito activo. Este proceso está optimizado para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
R-138727 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Catalizada por enzimas del citocromo P450.
Reducción: Implica la reducción del grupo tiol.
Sustitución: Reacciones que implican la sustitución de grupos funcionales en el anillo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno y enzimas del citocromo P450.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Varios agentes halogenantes y catalizadores.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios isómeros estereoisómeros de R-138727, siendo los isómeros (R, S)- y (R, R)- los más potentes .
Comparación Con Compuestos Similares
Compuestos Similares
Clopidogrel: Otro fármaco antiplaquetario tienopiridínico.
Ticlopidina: Un agente antiplaquetario más antiguo con un mecanismo de acción similar.
Singularidad
R-138727 es único debido a su potente e irreversible inhibición del receptor P2Y12, que lo distingue de otros compuestos similares. Su alta eficacia y especificidad lo convierten en un compuesto valioso en la terapia antiplaquetaria .
Actividad Biológica
Prasugrel is a thienopyridine derivative used primarily as an antiplatelet agent in the management of acute coronary syndromes. It is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite, R-138727, plays a crucial role in inhibiting platelet aggregation through its interaction with the P2Y12 receptor.
R-138727 irreversibly binds to the P2Y12 type ADP receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex. This inhibition leads to a significant reduction in ADP-mediated platelet activation and aggregation, which is essential in preventing thrombus formation during percutaneous coronary interventions (PCI) .
Pharmacokinetics
- Absorption : Prasugrel is rapidly absorbed, with peak plasma concentrations of R-138727 reached approximately 30 minutes post-administration. About 79% or more of the dose is absorbed .
- Distribution : The volume of distribution ranges from 44 to 68 L, with about 98% of the active metabolite bound to human serum albumin .
- Metabolism : The conversion of prasugrel to R-138727 occurs primarily in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2B6) . Unlike clopidogrel, prasugrel metabolism is not significantly affected by genetic polymorphisms of these enzymes .
- Elimination : The active metabolite has a median plasma half-life of approximately 4 hours, with excretion mainly via urine .
Antiplatelet Efficacy
Prasugrel exhibits a more potent and consistent inhibition of platelet aggregation compared to clopidogrel. Studies have shown that prasugrel leads to greater and faster P2Y12 receptor-mediated platelet inhibition:
Parameter | Prasugrel (R-138727) | Clopidogrel |
---|---|---|
Mean Platelet Aggregation (MPA) at 2h post-loading dose | 55% | 31% |
Mean Platelet Reactivity Index (PRI) at day 14 | 25% | 51% |
Area Under Curve (AUC) of active metabolite post-loading dose | 1.11 μM·h | 0.24 μM·h |
These results indicate that prasugrel achieves a higher level of platelet inhibition more rapidly than clopidogrel .
Case Studies and Clinical Findings
Several studies have demonstrated the clinical efficacy and safety profile of prasugrel:
- Comparative Study : A head-to-head trial comparing prasugrel and clopidogrel showed that patients receiving prasugrel had lower rates of cardiovascular events during PCI procedures, attributed to its rapid onset and potent antiplatelet effects .
- Diabetes Impact : Research indicates that patients with diabetes exhibit reduced responsiveness to standard antiplatelet therapy. However, prasugrel maintains its efficacy even in this subgroup, highlighting its importance in high-risk populations .
- Platelet Dynamics : Advanced imaging techniques have revealed that drug-free platelets can contribute to thrombus formation despite antiplatelet therapy. In mixtures involving prasugrel-inhibited platelets, the formation dynamics differ significantly from those involving aspirin-inhibited platelets, showcasing prasugrel's unique mechanism in managing platelet aggregation .
Propiedades
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-73-9, 239466-74-1 | |
Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R-138727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.